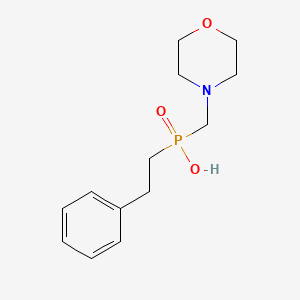

(4-morpholinylmethyl)(2-phenylethyl)phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related morpholine-containing phosphinic acids typically involves several key steps, including the initial formation of morpholine derivatives followed by reactions incorporating phosphorus components. For instance, derivatives have been synthesized from starting materials like chloroethyl morpholine hydrochloride reacting with aryl or alkyl phosphorus sources under controlled conditions (Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of morpholine-phosphinic acids, closely related to the compound , has been elucidated using various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These compounds generally exhibit significant structural diversity due to the different substituents attached to the morpholine ring and the phosphinic acid moiety (Isakhanyan et al., 2014).

Chemical Reactions and Properties

Morpholine phosphinic acids participate in various chemical reactions, reflecting their reactive phosphinic acid group and the nucleophilic character of the morpholine moiety. They can act as ligands in complexation reactions with metals, exhibit biological activities, and engage in hydrogen bonding due to their polar nature (Ong et al., 1998; Šimeček et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary significantly depending on the specific substituents attached to the morpholine and phosphinic acid groups. These properties are critical for determining the compound's applicability in various environments and reactions (Devi et al., 2018).

Chemical Properties Analysis

Chemically, morpholine phosphinic acids show a range of activities, from acting as catalysts in organic reactions to binding with metal ions in complexation reactions. Their reactivity can be tailored by modifying the morpholine and phosphinic acid moieties, affecting their interaction with other chemicals and biological targets (Matuszewska et al., 2015).

Propriétés

IUPAC Name |

morpholin-4-ylmethyl(2-phenylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO3P/c15-18(16,12-14-7-9-17-10-8-14)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXGXTNVFZQRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CP(=O)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5647328.png)

![4-(1-piperidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5647343.png)

![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B5647369.png)

amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)

![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)

![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)